

What are the physical and chemical properties of Rhein-13C4?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhein-13C4

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Rhein-13C4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of **Rhein-13C4**, a stable isotope-labeled version of Rhein. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and various biomedical research fields.

Core Physical and Chemical Properties

Rhein-13C4 is a synthetic, stable isotope-labeled analog of Rhein, an active metabolite of diacerein. The incorporation of four carbon-13 isotopes provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.

General Information

Property	Value	Source
Chemical Name	4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid-13C4	PubChem[1]
Synonyms	Rheic Acid-13C4, Rhubarb yellow-13C4, Monorhein-13C4	MedChemExpress[2]
CAS Number	1189928-10-6	Clearsynth[3]
Molecular Formula	C ₁₁ ¹³ C ₄ H ₈ O ₆	Clearsynth[3]
Molecular Weight	288.19 g/mol	PubChem[1]

Physical Properties

Property	Value	Source
Appearance	Yellow Crystalline Solid	ChemicalBook
Melting Point	321-322 °C	ChemicalBook
Solubility	Soluble in DMSO.[4] Data for unlabeled Rhein indicates solubility in alkali and pyridine, and slight solubility in alcohol, ether, benzene, chloroform, and petroleum ether, and insolubility in water.[5] A detailed study on unlabeled Rhein reported mole fraction solubility in various solvents, with the highest in 1,4-dioxane and N,N-dimethylformamide (DMF).[6]	ChemicalBook, ChemicalBook, ResearchGate
Storage	Store at -20°C	ChemicalBook

Experimental Protocols

Rhein-13C4 is primarily utilized as an internal standard in analytical methodologies. Below are detailed, representative protocols for its characterization and use.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To determine the purity and retention time of **Rhein-13C4**.

Instrumentation:

- HPLC system with a UV-Vis detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid or Phosphoric acid

Procedure:

- Sample Preparation: Prepare a stock solution of **Rhein-13C4** in DMSO at a concentration of 1 mg/mL. Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
- Mobile Phase Preparation: A common mobile phase for Rhein analysis consists of a mixture of acetonitrile, water, and an acidifier. For example, a gradient elution with acetonitrile and water containing 0.1% formic acid.^[7]
- Chromatographic Conditions:
 - Column: C18 reverse-phase column

- Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Analysis: Inject the prepared sample and record the chromatogram. The purity is determined by the area percentage of the principal peak.

Mass Spectrometry (MS) Analysis

Objective: To confirm the molecular weight and isotopic enrichment of **Rhein-13C4**.

Instrumentation:

- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.

Reagents:

- As per HPLC protocol.

Procedure:

- Sample Infusion: The sample can be introduced into the mass spectrometer via direct infusion or through an HPLC system as described above.
- Ionization: Use electrospray ionization (ESI) in negative ion mode, as anthraquinones are readily deprotonated.
- Mass Spectrometry Parameters:
 - Mass Range: m/z 100-500
 - Capillary Voltage: 3.5 kV

- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Data Analysis: The mass spectrum should show a prominent peak corresponding to the $[M-H]^-$ ion of **Rhein-13C4** at approximately m/z 287.05. The isotopic pattern will confirm the presence of the four ^{13}C atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the positions of the ^{13}C labels in **Rhein-13C4**.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher) with a ^{13}C probe.

Reagents:

- Deuterated dimethyl sulfoxide (DMSO- d_6)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **Rhein-13C4** in 0.5-0.7 mL of DMSO- d_6 .
- ^{13}C NMR Acquisition:
 - Pulse Program: Standard $^{13}\text{C}\{^1\text{H}\}$ decoupled experiment.
 - Number of Scans: Due to the low natural abundance and sensitivity of ^{13}C , a significant number of scans (e.g., 1024 or more) will be required.
 - Relaxation Delay (d1): 2 seconds.
- Data Analysis: The ^{13}C NMR spectrum will show signals corresponding to the carbon atoms in the Rhein structure. The signals for the four ^{13}C -labeled positions will be significantly enhanced, confirming their location within the molecule.

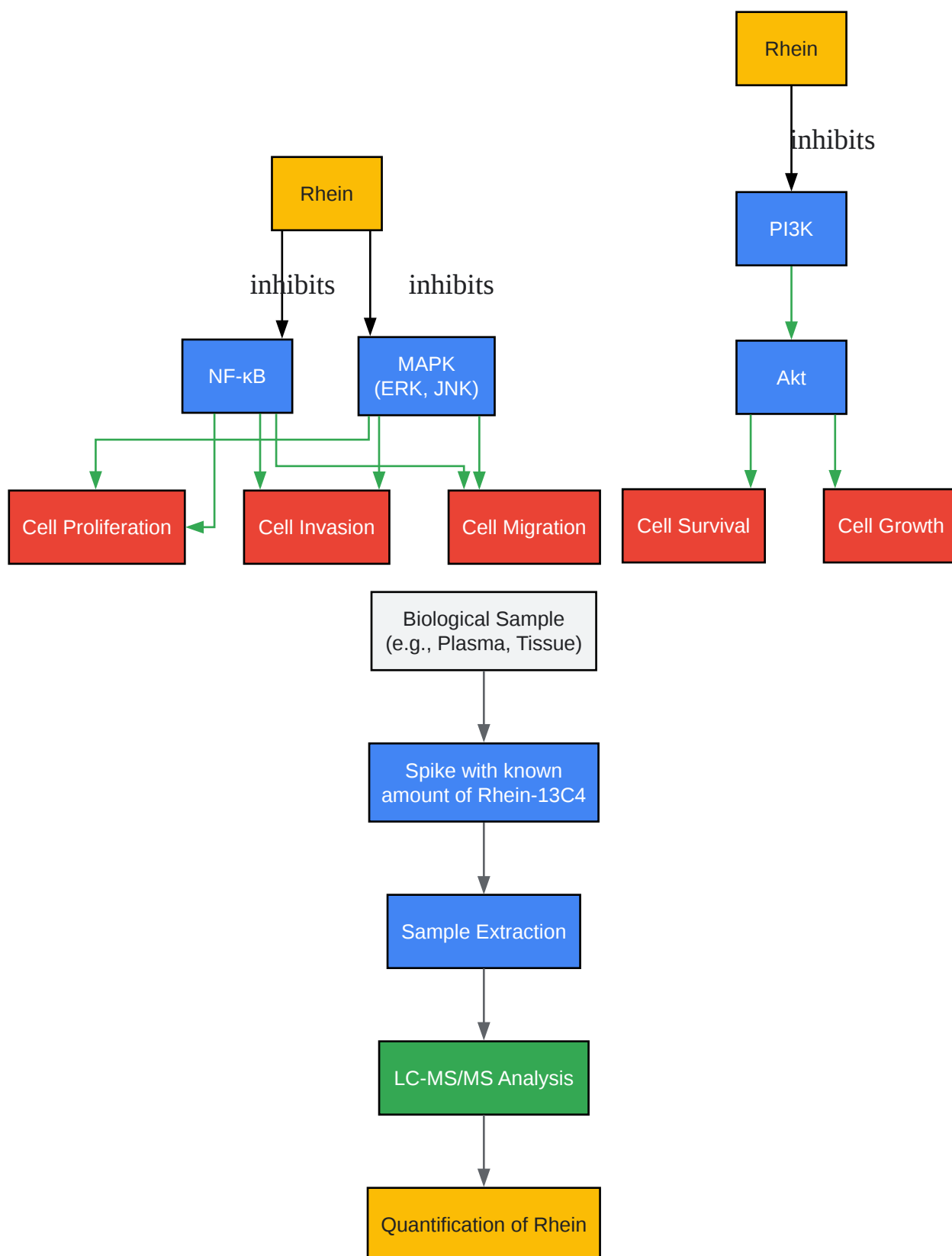
Signaling Pathways

Rhein, the unlabeled counterpart of **Rhein-13C4**, has been shown to modulate several key signaling pathways implicated in various diseases, including cancer and inflammation.

Understanding these pathways is crucial for researchers utilizing **Rhein-13C4** in biological studies.

MAPK/NF- κ B Signaling Pathway

Rhein has been demonstrated to inhibit the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) signaling pathways.^[2] This inhibition can lead to reduced cell proliferation, migration, and invasion in cancer cells.



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- To cite this document: BenchChem. [What are the physical and chemical properties of Rhein-13C4?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1502222#what-are-the-physical-and-chemical-properties-of-rhein-13c4]

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